molecular formula C21H14Cl2N2O2S B4087723 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Cat. No.: B4087723
M. Wt: 429.3 g/mol
InChI Key: ZWGHSCHLHVVFCZ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole moiety attached to a phenyl ring, which is further substituted with dichloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with various aldehydes or acids.

    Substitution Reactions: The phenyl ring can be substituted with dichloro and methoxy groups through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond between the benzothiazole core and the substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas for chlorination, methanol and sulfuric acid for methoxylation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of dichloro and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O2S/c1-27-19-14(10-12(22)11-15(19)23)20(26)24-16-7-3-2-6-13(16)21-25-17-8-4-5-9-18(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGHSCHLHVVFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

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